Cas no 1706440-13-2 (1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride)

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride is a heterocyclic compound featuring a fused pyrazole-pyridine core. Its dihydrochloride salt form enhances solubility and stability, making it suitable for research applications in medicinal chemistry and drug development. The structure offers versatility as a building block for synthesizing pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzyme inhibitors. The amine functionality allows for further derivatization, enabling the exploration of structure-activity relationships. High-purity grades ensure reproducibility in experimental settings. This compound is primarily utilized in preclinical studies to investigate its potential as a scaffold for novel therapeutic agents.
1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride structure
1706440-13-2 structure
Product Name:1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride
CAS No:1706440-13-2
MF:C6H12Cl2N4
MW:211.09227848053
CID:4611946
PubChem ID:75485650
Update Time:2025-05-23

1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
    • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
    • AKOS024254500
    • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine;dihydrochloride
    • EN300-325816
    • 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-aminedihydrochloride
    • F76370
    • Z2755724161
    • AKOS024254484
    • 1706440-13-2
    • 1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride
    • Inchi: 1S/C6H10N4.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H3,7,9,10);2*1H
    • InChI Key: WKVHEAOOFVVASV-UHFFFAOYSA-N
    • SMILES: C1NCCC2NN=C(N)C1=2.[H]Cl.[H]Cl

Computed Properties

  • Exact Mass: 210.0439018g/mol
  • Monoisotopic Mass: 210.0439018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.7Ų

1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride Security Information

1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H326278-10mg
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
1706440-13-2
10mg
$ 70.00 2022-06-04
TRC
H326278-50mg
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
1706440-13-2
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$ 230.00 2022-06-04
TRC
H326278-100mg
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
1706440-13-2
100mg
$ 340.00 2022-06-04
Bestfluorodrug
YFL00081-1g
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
1706440-13-2 97%
1g
¥4320 2023-09-19
Bestfluorodrug
YFL00081-0.5g
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
1706440-13-2 97%
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¥2220 2023-01-04
Bestfluorodrug
YFL00081-1.0g
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
1706440-13-2 97%
1.0g
¥3600 2023-01-04
Bestfluorodrug
YFL00081-5.0g
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
1706440-13-2 97%
5.0g
¥11100 2023-01-04
Chemenu
CM444956-250mg
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
1706440-13-2 95%+
250mg
$545 2023-01-03
Chemenu
CM444956-500mg
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
1706440-13-2 95%+
500mg
$844 2023-01-03
Chemenu
CM444956-1g
1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
1706440-13-2 95%+
1g
$1074 2023-01-03

1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride Suppliers

Shanghai Joy Biotech Ltd
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(CAS:1706440-13-2)4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
Order Number:JY358
Stock Status:in Stock
Quantity:100g; 1kg; 10kg; 25kg
Purity:95%
Pricing Information Last Updated:Tuesday, 15 July 2025 11:20
Price ($):discuss personally
Email:miley@joybiotech.com

1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride Related Literature

Additional information on 1H,4H,5H,6H,7H-pyrazolo4,3-cpyridin-3-amine dihydrochloride

Recent Advances in the Study of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine Dihydrochloride (CAS: 1706440-13-2)

The compound 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride (CAS: 1706440-13-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its pyrazolo-pyridine core, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of investigation has been the compound's role as a ligand for GABAA receptors, which are critical targets for anxiolytic and sedative drugs. Preliminary in vitro studies have demonstrated that 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride exhibits high affinity for specific GABAA receptor subtypes, suggesting its potential utility in treating anxiety disorders and epilepsy. Researchers have employed molecular docking simulations and electrophysiological assays to elucidate its binding modes and functional effects, providing a foundation for structure-activity relationship (SAR) studies.

In addition to its CNS applications, recent work has explored the compound's potential as an intermediate in the synthesis of more complex pharmacophores. Its versatile chemical structure allows for modifications that can enhance selectivity and bioavailability. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful derivatization of this compound to produce analogs with improved metabolic stability and reduced off-target effects. These findings highlight its value as a scaffold in drug discovery.

Another notable advancement is the development of scalable synthetic routes for 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride. Traditional methods often suffered from low yields and cumbersome purification steps, but recent innovations in catalysis and green chemistry have addressed these challenges. A team at the University of Cambridge, for example, published a one-pot synthesis protocol that achieves >85% yield while minimizing waste, making the compound more accessible for preclinical studies.

Despite these promising developments, challenges remain. Pharmacokinetic studies in animal models have revealed variable oral bioavailability, prompting investigations into formulation strategies such as nanoparticle encapsulation or prodrug approaches. Furthermore, the compound's safety profile and potential for off-target interactions require thorough evaluation in accordance with regulatory guidelines. Ongoing research aims to address these gaps, with several patents filed in 2023 covering novel formulations and therapeutic uses.

In conclusion, 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride (CAS: 1706440-13-2) represents a versatile and pharmacologically active molecule with broad implications for drug discovery. Its dual role as a therapeutic candidate and a synthetic intermediate underscores its importance in chemical biology. Future research will likely focus on optimizing its properties for clinical translation, supported by interdisciplinary collaborations between chemists, biologists, and clinicians.

Recommended suppliers
Shanghai Joy Biotech Ltd
(CAS:1706440-13-2)4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride
JY358
Purity:95%
Quantity:100g; 1kg; 10kg; 25kg
Price ($):Inquiry
Email